3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
Overview
Description
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. This particular compound features a bromophenyl group and a phenyl group attached to the oxadiazole ring.
Synthesis Analysis
The synthesis of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole derivatives can be achieved through various methods. One approach involves the reaction of 3-bromo-5-phenyl-1,2,4-oxadiazole with sodium azide in anhydrous dimethylformamide, which results in the formation of 3-dimethylamino and 3-dimethylaminomethyleneamino derivatives of the oxadiazole . Another method includes the dehydration of diarylhydrazide to prepare 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives, with the reaction conditions significantly affecting the synthesis yield .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be characterized using various spectroscopic techniques. For instance, the molecular structures of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives have been characterized by IR and ^1HNMR . Additionally, DFT theory calculations, including the use of the 6-311++G (d,p) basis set and the DFT/B3LYP method, have been employed to optimize the molecular structure and study structural parameters such as bond lengths and angles .
Chemical Reactions Analysis
Oxadiazole derivatives can undergo a range of chemical reactions. For example, the reaction of 3-azido-5-phenyl-1,2,4-oxadiazole with dimethylformamide leads to a new deoxygenative coupling reaction . Furthermore, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole results in the formation of monoacetyl and diacetyl derivatives, with the reaction being anisotropic and dependent on the crystal facets .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The UV absorption and photoluminescent properties of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives have been studied, revealing maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . The presence of aryl groups affects these properties. Additionally, the Frontier molecular orbital energies, global reactivity descriptors, and molecular electrostatic potential have been calculated to determine the reactivity and kinetic stability of these compounds . The nonlinear optical properties of 1,3,4-oxadiazole derivatives have also been characterized, indicating potential applications in optoelectronics .
Scientific Research Applications
Antimicrobial and Antileishmanial Activity
Compounds containing 1,3,4-oxadiazole and 1,2,4-triazole heterocyclic rings, such as 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, have demonstrated significant biological activities. Specifically, this compound has shown antimicrobial activities against different bacteria and high antileishmanial activity, making it a potential candidate for drug development after further in vivo studies (Ustabaş et al., 2020).
Deoxygenative Coupling Reaction
Research has explored the reaction of 3-azido-5-phenyl-1,2,4-oxadiazole with dimethylformamide, leading to new compounds through deoxygenative coupling. This reaction highlights the potential for 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole derivatives in chemical synthesis and material science (Choi et al., 1982).
Optical Nonlinearity
A series of 1,3,4-oxadiazole derivatives, such as those including bromine, have been shown to exhibit optical nonlinearity, which is significant for applications in optoelectronics. This indicates the potential of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole derivatives in the field of optoelectronic device development (Chandrakantha et al., 2011).
Anticancer Applications
Compounds with 1,2,4-oxadiazole structures have been investigated for their potential as anticancer agents. For instance, derivatives like 3-aryl-5-aryl-1,2,4-oxadiazoles have been found to induce apoptosis in cancer cell lines, which could be beneficial for developing new anticancer drugs (Zhang et al., 2005).
Anti-inflammatory Properties
1,3,4-Oxadiazole derivatives have also been researched for their anti-inflammatory properties. New families of these compounds have shown significant anti-inflammatory activities in biological assays, suggesting their potential in medical applications for treating inflammation-related conditions (K. Santhanalakshmi et al., 2022).
Liquid Crystalline Properties
The study of non-symmetrically substituted 1,2,4-oxadiazole derivatives has revealed their potential in the development of liquid crystal materials. This research could be influential in designing new materials for displays and other optoelectronic applications (Ghassan Q. Ali & I. H. Tomi, 2018).
Safety And Hazards
The safety data sheet for 3-(4-Bromophenyl)propionic acid suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation8. However, the specific safety and hazard information for 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is not readily available.
Future Directions
The future directions for research on 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole and similar compounds could involve further exploration of their potential applications in various fields, such as medicine and agriculture9. However, specific future directions for 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole are not readily available.
properties
IUPAC Name |
3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBNCUMZRRDBRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424230 | |
Record name | 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole | |
CAS RN |
65004-19-5 | |
Record name | 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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